

2,4-Dihydroxy-3-nitropyridine chemical properties

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Compound of Interest

Compound Name: **2,4-Dihydroxy-3-nitropyridine**

Cat. No.: **B116508**

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An In-Depth Technical Guide to the Chemical Properties of **2,4-Dihydroxy-3-nitropyridine**

Introduction

2,4-Dihydroxy-3-nitropyridine, also known by synonyms such as 3-Nitro-2,4-pyridinediol and 4-Hydroxy-3-nitro-2(1H)-pyridinone, is a pivotal heterocyclic compound in modern organic and medicinal chemistry.^[1] Its unique molecular architecture, featuring both electron-donating hydroxyl groups and a potent electron-withdrawing nitro group on a pyridine scaffold, imparts a distinct reactivity profile. This makes it a valuable and versatile intermediate for the synthesis of a wide range of more complex molecules.^{[2][3]} Notably, it serves as a key building block in the development of pharmaceutical agents, including compounds designed to treat cardiovascular diseases like hypertension and myocardial ischemia.^{[4][5]} This guide provides a comprehensive overview of its core chemical properties, synthesis, structural characterization, and reactivity, tailored for researchers and drug development professionals.

Molecular Structure and Tautomerism

A fundamental characteristic of **2,4-Dihydroxy-3-nitropyridine** is its existence in tautomeric forms. The molecule can exist in equilibrium between the dihydroxy form and several pyridone forms. The most significant equilibrium is with the 4-hydroxy-2-pyridone tautomer, which is often the predominant form depending on the solvent and physical state.^[6] This tautomerism is critical as it influences the compound's aromaticity, hydrogen bonding capabilities, and overall reactivity.^{[7][8]}

Caption: Tautomeric equilibrium of **2,4-Dihydroxy-3-nitropyridine**.

This equilibrium is heavily influenced by the solvent environment. In polar, protic solvents, the pyridone form is often favored due to its ability to form strong hydrogen bonds, which stabilizes the keto-enol system.^[7] Understanding this behavior is essential for predicting reaction outcomes and for interpreting spectroscopic data.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for **2,4-Dihydroxy-3-nitropyridine** are crucial for its identification, purification, and quality control.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound.

Property	Value	Source(s)
CAS Number	89282-12-2	[1][6][9]
Molecular Formula	C ₅ H ₄ N ₂ O ₄	[6][9]
Molecular Weight	156.10 g/mol	[6][9]
Appearance	Light yellow to yellow crystalline powder	[1]
Melting Point	265°C (decomposes)	
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	[6]
Density	~1.7 g/cm ³	

Spectroscopic Data for Structural Elucidation

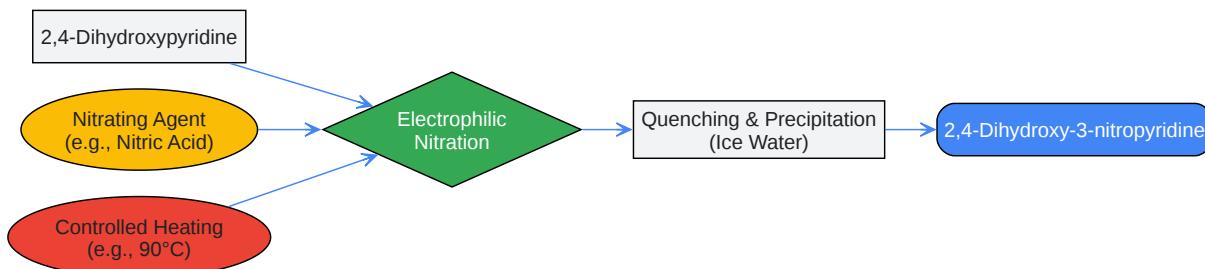
Spectroscopic analysis provides definitive structural confirmation. The presence of the nitro group and the tautomeric nature of the ring system create a distinct spectral fingerprint.

Spectroscopy	Characteristic Data	Interpretation
¹ H NMR (500 MHz, DMSO-d ₆)	δ 12.42 (brs, 1H), δ 11.87 (s, 1H), δ 7.42 (d, J=7.0 Hz, 1H), δ 6.00 (d, J=7.2 Hz, 1H)	The broad singlets at high chemical shifts are indicative of the acidic protons of the hydroxyl and N-H groups. The two doublets correspond to the coupled protons on the pyridine ring.
¹³ C NMR (125 MHz, DMSO-d ₆)	δ 161.3, 156.9, 138.8, 128.2, 98.7	These shifts correspond to the five distinct carbon atoms in the heterocyclic ring, with the carbons bearing electronegative oxygen and nitro groups appearing at the expected downfield positions.
FT-IR	Strong absorptions for -OH, N-H, C=O, and NO ₂ groups.	The broad bands typical for O-H and N-H stretching, a strong carbonyl (C=O) stretch from the pyridone tautomer, and characteristic asymmetric and symmetric stretches for the nitro (NO ₂) group confirm the functional groups present.
HRMS (ESI)	m/z calculated for C ₅ H ₅ N ₂ O ₄ (M+H) ⁺ : 157.0249	The high-resolution mass spectrometry data provides the exact mass, confirming the elemental composition of the molecule.

Expert Insight: When analyzing the ¹H NMR spectrum, the broadness of the signals above 11 ppm is a key indicator of the exchangeable protons involved in the tautomerism and hydrogen bonding. The specific chemical shifts and coupling constants of the ring protons are heavily influenced by the electron density distribution, which is dictated by the interplay between the electron-donating hydroxyl groups and the strongly electron-withdrawing nitro group.

Synthesis Protocol and Mechanistic Considerations

The most common and direct method for preparing **2,4-Dihydroxy-3-nitropyridine** is through the electrophilic nitration of 2,4-dihydroxypyridine.^[4] This reaction leverages the activated nature of the pyridine ring, which is made electron-rich by the two hydroxyl groups, directing the incoming electrophile (the nitronium ion, NO_2^+) to the C3 position.



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Caption: General workflow for the synthesis of **2,4-Dihydroxy-3-nitropyridine**.

Detailed Experimental Protocol

The following protocol is a representative procedure derived from established methods.

Materials:

- 2,4-Dihydroxypyridine (1 equivalent)
- Concentrated Nitric Acid (e.g., 70%)
- Crushed Ice / Ice Water
- Cold Water (for washing)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2,4-dihydroxypyridine (e.g., 5.0 g, 45.0 mmol) to nitric acid (20 mL).
- **Causality Check:** The use of concentrated nitric acid serves as both the solvent and the source of the nitrating species. In some procedures, sulfuric acid is added as a catalyst to generate a higher concentration of the highly electrophilic nitronium ion (NO_2^+).
- **Heating:** Heat the solution to 90°C with constant stirring. Maintain this temperature for approximately 3 hours.
- **Expert Insight:** Precise temperature control is paramount. Temperatures that are too low will result in a sluggish reaction and incomplete conversion. Conversely, excessive heat can lead to the formation of dinitrated byproducts or oxidative decomposition of the starting material and product, significantly reducing the yield and purity.
- **Work-up and Isolation:** After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing a large volume of crushed ice (e.g., 50 mL) with vigorous stirring.
- **Causality Check:** The product is significantly less soluble in cold aqueous media than in concentrated acid. This quenching step causes the product to precipitate out of the solution as a solid.
- **Filtration and Washing:** Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.
- **Drying:** Dry the collected solid to afford the final product, typically as a yellow solid. A yield of approximately 92% has been reported for this method.

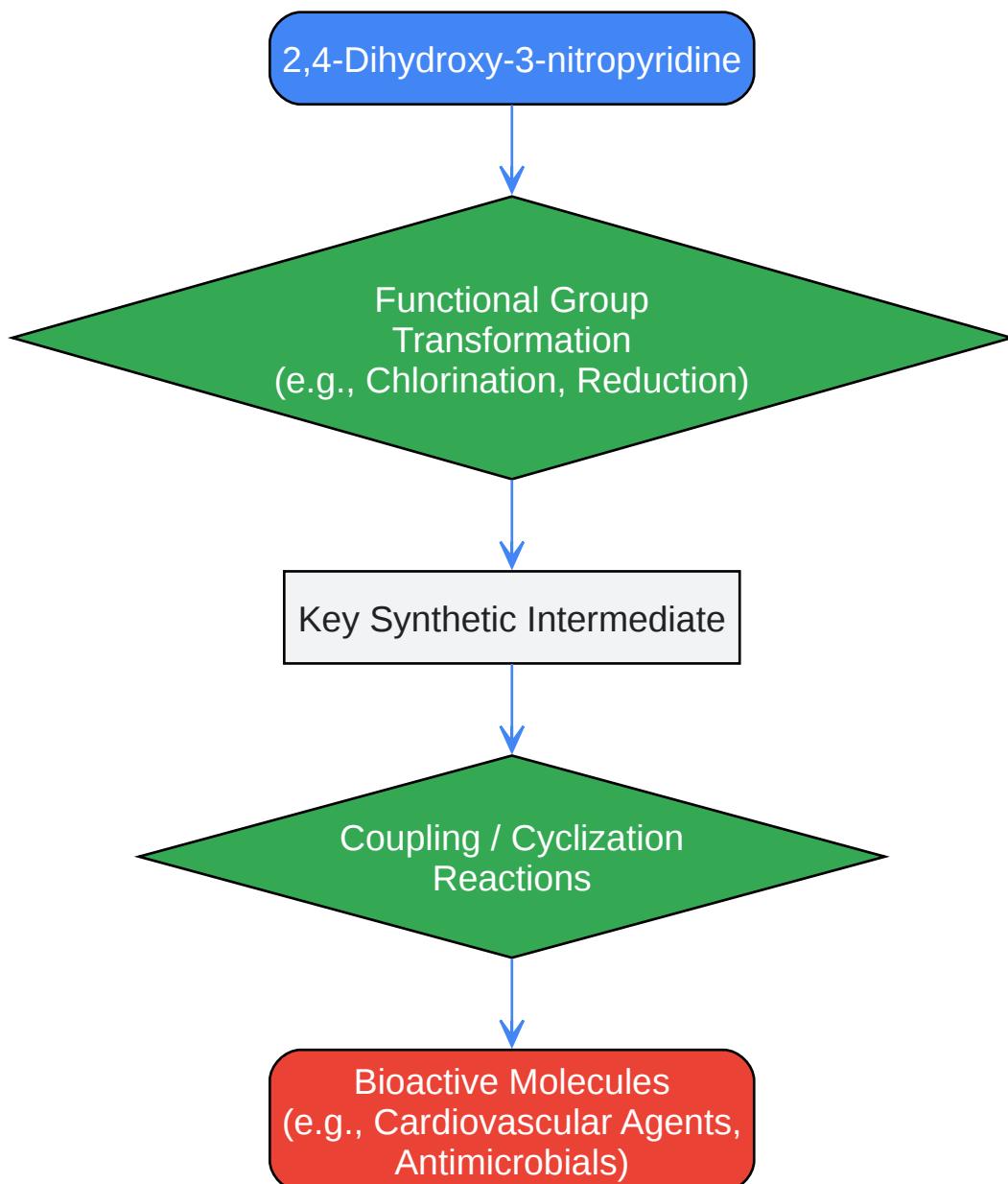
This self-validating protocol relies on the significant difference in solubility between the product and the reaction medium upon quenching to ensure effective isolation.

Chemical Reactivity and Applications in Drug Development

The utility of **2,4-Dihydroxy-3-nitropyridine** lies in the reactivity of its functional groups, which serve as handles for subsequent chemical transformations.

- **Hydroxyl Groups:** The hydroxyl groups can be alkylated, acylated, or converted into leaving groups (e.g., chloro groups using POCl_3) to enable nucleophilic substitution reactions.[10]
- **Nitro Group:** The nitro group is a versatile functional group. It can be reduced to an amino group, which is a common precursor for forming amides, ureas, or for participating in cyclization reactions to build fused heterocyclic systems. The nitro group itself can also be displaced via nucleophilic aromatic substitution under certain conditions.

Its primary application is as a strategic intermediate in the synthesis of bioactive molecules.[2] [3] For example, it is a documented precursor for compounds investigated for treating cardiovascular diseases and for their potential antimicrobial properties.[2][4]



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Caption: Role as a precursor in multistep synthesis of bioactive molecules.

Safety and Handling

According to aggregated GHS information, **2,4-Dihydroxy-3-nitropyridine** is classified as an irritant.

- Hazards: Causes skin irritation (H315) and may cause respiratory irritation.

- Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Storage: For long-term stability, the compound should be stored in a tightly sealed container under desiccated conditions, often at reduced temperatures (e.g., -20°C).[6]

Conclusion

2,4-Dihydroxy-3-nitropyridine is a foundational building block whose value is derived from its unique electronic and structural properties. The interplay of its tautomeric forms and the strategic placement of its hydroxyl and nitro functional groups provide chemists with a versatile platform for molecular elaboration. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is essential for its effective utilization in the rational design and development of novel pharmaceutical agents and other advanced materials.

References

- EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and **2,4-dihydroxy-3-nitropyridine** - Google Patents.
- US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents.
- 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem.
- **2,4-Dihydroxy-3-nitropyridine** | CAS:89282-12-2 | High Purity | Manufacturer BioCrick.
- Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- **2,4-Dihydroxy-3-nitropyridine** - MySkinRecipes.
- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - NIH.
- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central.
- Hydroxypyridine-Pyridone Tautomerism - YouTube.
- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
- The 2,3-dihydroxypyridine tautomers (I-IV) and PSO. - ResearchGate.

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Sources

- 1. 2,4-Dihydroxy-3-nitropyridine | 89282-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2,4-Dihydroxy-3-nitropyridine [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 5. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 6. 2,4-Dihydroxy-3-nitropyridine | CAS:89282-12-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. youtube.com [youtube.com]
- 9. scbt.com [scbt.com]
- 10. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
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